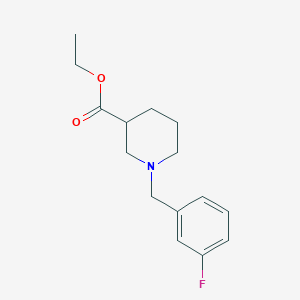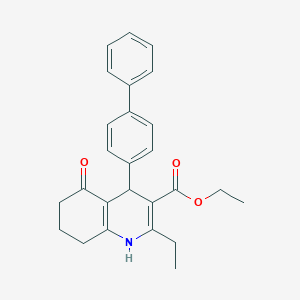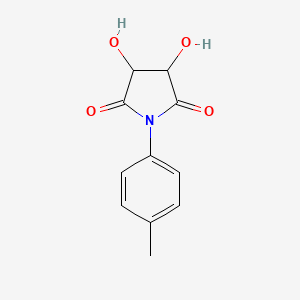![molecular formula C20H23N3O6S B5146410 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide, also known as MNPA, is a compound that has been studied extensively for its potential use in scientific research. MNPA is a piperidinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function and memory and is found in high concentrations in the hippocampus, a brain region important for learning and memory. This compound binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased activation of the receptor and improved cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, this compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in executive function and decision-making. This compound has also been shown to increase the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high potency and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively stable and can be easily synthesized using the method described above. However, this compound has some limitations for lab experiments. It has a short half-life, which means that its effects are relatively short-lived. This compound also has poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties, such as longer half-lives and improved solubility. Another area of interest is the investigation of this compound's effects on other nicotinic acetylcholine receptor subtypes, which may have implications for the treatment of other neurological disorders. Finally, there is interest in studying the effects of this compound in human subjects, which may provide insight into its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl)piperidine with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
Applications De Recherche Scientifique
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-14-6-7-18(29-2)19(12-14)30(27,28)22-10-8-15(9-11-22)20(24)21-16-4-3-5-17(13-16)23(25)26/h3-7,12-13,15H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMJKHZPOJLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)

![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)

![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)